molecular formula C18H14F3N3O4S B2891994 N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 938033-14-8

N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2891994
CAS RN: 938033-14-8
M. Wt: 425.38
InChI Key: DOZJLUPPTKZOIV-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Research has shown that compounds similar to N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide have been synthesized and evaluated for their antimalarial activity. These compounds demonstrated significant activity against resistant strains of parasites and showcased promising pharmacokinetic properties for potential oral administration, which encourages clinical trials in humans (Werbel et al., 1986).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of related compounds, such as o-nitrophenylthioacetic derivatives, have provided insights into the production of 2H-1,4-benzothiazines. These investigations are crucial for understanding the electrochemical behaviors of such compounds and their potential applications in various chemical processes (Sicker et al., 1995).

Photoreactivity Research

Research on the photoreactivity of compounds similar to N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, like flutamide, has been conducted. These studies help in understanding the different photoreactions in various solvents and their implications, which is essential for the development of photo-stable and safe pharmaceuticals (Watanabe et al., 2015).

Antioxidant and Anti-inflammatory Properties

Compounds structurally related to N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some of these compounds have shown excellent activity in various assays, indicating their potential therapeutic applications (Koppireddi et al., 2013).

Antifungal Activity

N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds have been synthesized and screened for their antifungal activity against various fungal strains. Some of these compounds showed appreciable antifungal properties, highlighting their potential in developing new antifungal agents (Gupta & Wagh, 2006).

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-9-2-4-11(7-13(9)24(27)28)22-16(25)8-15-17(26)23-12-6-10(18(19,20)21)3-5-14(12)29-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZJLUPPTKZOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.